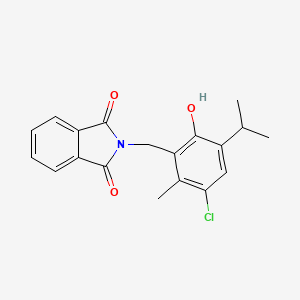
2-(3-chloro-6-hydroxy-5-isopropyl-2-methylbenzyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of isoindole-1,3-dione derivatives, including compounds similar to the target molecule, has been explored through various methods. For instance, palladium-catalyzed aminocarbonylation of o-halobenzoates offers a one-step approach to 2-substituted isoindole-1,3-diones, showing versatility in functional group tolerance (Worlikar & Larock, 2008). Additionally, novel synthesis pathways for hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from 3-sulfolene have been developed, which may be adaptable for the synthesis of the target compound (Tan et al., 2016).
Molecular Structure Analysis
Studies on molecular structure, utilizing techniques such as Fourier-transform infrared (FTIR) and Raman spectra, along with Density Functional Theory (DFT) calculations, provide insights into the vibrational assignments and structural parameters of isoindole-1,3-diones. These analyses highlight the agreement between experimental data and theoretical predictions, which is crucial for understanding the molecular architecture of such compounds (Arjunan et al., 2009).
Chemical Reactions and Properties
Isoindole-1,3-dione compounds engage in various chemical reactions, reflecting their reactivity and potential for further chemical manipulation. The chlorotropic rearrangement in polar solvents, for example, demonstrates the reactivity of chlorinated isoindole derivatives under specific conditions, leading to new compound formations (Dyadyuchenko et al., 1999).
Physical Properties Analysis
The physical properties of isoindole derivatives, such as photophysical behavior, thermal stability, and solvent polarity sensitivity, have been explored through experimental and theoretical approaches. These properties are essential for potential applications in materials science and photophysics (Deshmukh & Sekar, 2015).
Chemical Properties Analysis
The chemical properties of isoindole-1,3-diones, including their electronic and lipophilic characteristics, have been correlated with their biological activities, demonstrating the importance of substituent effects on molecular functionality. Quantitative structure-activity relationship (QSAR) analyses reveal the significance of electron-donating and withdrawing groups in modulating the compound's activity (Chan et al., 1987).
Eigenschaften
IUPAC Name |
2-[(5-chloro-2-hydroxy-6-methyl-3-propan-2-ylphenyl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c1-10(2)14-8-16(20)11(3)15(17(14)22)9-21-18(23)12-6-4-5-7-13(12)19(21)24/h4-8,10,22H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZNKWVTJQPZMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1CN2C(=O)C3=CC=CC=C3C2=O)O)C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001122411 |
Source


|
| Record name | 2-[[3-Chloro-6-hydroxy-2-methyl-5-(1-methylethyl)phenyl]methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001122411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoindole-1,3-dione, 2-(3-chloro-6-hydroxy-5-isopropyl-2-methylbenzyl)- | |
CAS RN |
632292-89-8 |
Source


|
| Record name | 2-[[3-Chloro-6-hydroxy-2-methyl-5-(1-methylethyl)phenyl]methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632292-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[3-Chloro-6-hydroxy-2-methyl-5-(1-methylethyl)phenyl]methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001122411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5588992.png)
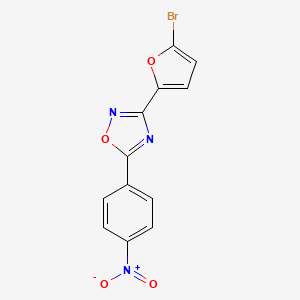
![1-(benzylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5589008.png)
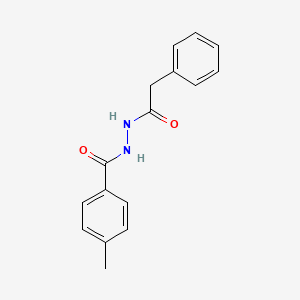
![N-(3,5-dimethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5589017.png)
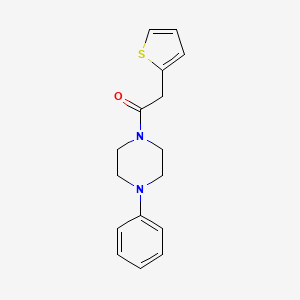
![5-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-2-furamide](/img/structure/B5589038.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5589040.png)

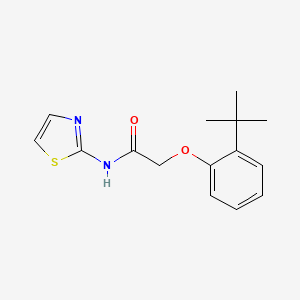
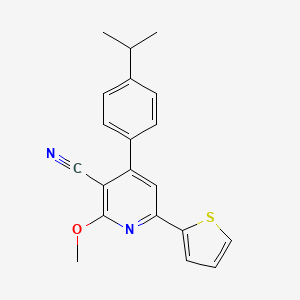
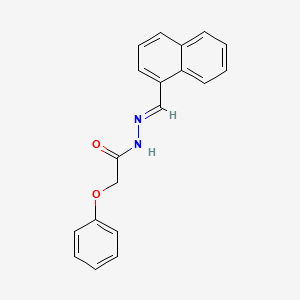
![4-amino-N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5589073.png)
